molecular formula C19H21NO2 B2397962 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid CAS No. 895239-61-9

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid

Cat. No. B2397962
CAS RN: 895239-61-9
M. Wt: 295.382
InChI Key: VGJHMAVFQJLHKA-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid, also known as BPP-3, is a compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic compound that has been synthesized using various methods, and it has shown potential in various scientific research applications.

Scientific Research Applications

Chiral Catalysts and Enantioselective Synthesis

Research by Talma et al. (1985) explores the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines and their application in enantioselective reductions of activated carbonyl compounds, indicating the potential of these compounds as chiral catalysts for producing optically active alcohols with high enantiomeric excesses. The study suggests that the structure and bridge length of the macrocycle significantly influence the enantioselectivity of the reductions, providing insights into the design of efficient chiral catalysts (Talma et al., 1985).

Conducting Polymers

Research by Sotzing et al. (1996) demonstrates the synthesis of derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene and its analogs, for the development of conducting polymers through electropolymerization. These polymers exhibit low oxidation potentials and high stability in their conducting form, highlighting their potential in electronic and optoelectronic applications (Sotzing et al., 1996).

Metal-Organic Frameworks (MOFs) and Gas Adsorption

A study by Sen et al. (2014) focuses on the construction of charged metal-organic frameworks (MOFs) using rigid and angular tetracarboxylic acids and pyridine-based linkers. These frameworks exhibit selective gas adsorption properties, including high selectivity for CO2 over N2 and CH4, which could be significant for applications in gas storage, separation, and carbon capture technologies (Sen et al., 2014).

Supramolecular Chemistry

The work by Arora and Pedireddi (2003) delves into the crystal engineering of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules. This study showcases the versatility of these assemblies in forming host-guest systems and molecular tapes, which can have implications in the development of novel materials with tailored properties (Arora & Pedireddi, 2003).

properties

IUPAC Name

(3S,4S)-1,4-dibenzylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22)/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJHMAVFQJLHKA-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid

CAS RN

895239-61-9
Record name rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.